molecular formula C43H82O6 B15289874 2-(Dodecanoyloxy)propane-1,3-diyl ditetradecanoate

2-(Dodecanoyloxy)propane-1,3-diyl ditetradecanoate

Cat. No.: B15289874
M. Wt: 695.1 g/mol
InChI Key: MIWNOASYIUXTRD-UHFFFAOYSA-N
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Description

2-(Dodecanoyloxy)propane-1,3-diyl ditetradecanoate is a complex ester compound with the molecular formula C37H70O6 It is a derivative of glycerol, where two of the hydroxyl groups are esterified with tetradecanoic acid (myristic acid) and the remaining hydroxyl group is esterified with dodecanoic acid (lauric acid)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dodecanoyloxy)propane-1,3-diyl ditetradecanoate typically involves the esterification of glycerol with dodecanoic acid and tetradecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of immobilized catalysts on solid supports can enhance the efficiency and selectivity of the esterification process. Additionally, the reaction can be carried out under reduced pressure to facilitate the removal of water and improve the yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions

2-(Dodecanoyloxy)propane-1,3-diyl ditetradecanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield glycerol, dodecanoic acid, and tetradecanoic acid.

    Transesterification: This reaction involves the exchange of the ester groups with other alcohols or acids, often catalyzed by bases or enzymes.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide at elevated temperatures.

    Transesterification: Catalyzed by sodium methoxide or lipase enzymes, often performed at temperatures ranging from 50-100°C.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Glycerol, dodecanoic acid, and tetradecanoic acid.

    Transesterification: New esters depending on the alcohol or acid used.

    Oxidation: Carboxylic acids and aldehydes derived from the original ester groups.

Scientific Research Applications

2-(Dodecanoyloxy)propane-1,3-diyl ditetradecanoate has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and transesterification reactions.

    Biology: Investigated for its role in lipid metabolism and as a substrate for lipase enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Industry: Utilized in the production of biodegradable lubricants and surfactants.

Mechanism of Action

The mechanism of action of 2-(Dodecanoyloxy)propane-1,3-diyl ditetradecanoate involves its interaction with enzymes such as lipases, which catalyze the hydrolysis of ester bonds. The compound can also interact with cell membranes, affecting their fluidity and permeability. The molecular targets include esterases and other enzymes involved in lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-(Decanoyloxy)propane-1,3-diyl dioctanoate: Similar structure but with shorter fatty acid chains.

    2-(Acetoxymethoxy)-1,3-propanediyl diacetate: Another glycerol derivative with different ester groups.

    (2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate: A phosphatidylethanolamine derivative with similar ester groups.

Uniqueness

2-(Dodecanoyloxy)propane-1,3-diyl ditetradecanoate is unique due to its specific combination of dodecanoic and tetradecanoic acid ester groups, which confer distinct physical and chemical properties. Its longer fatty acid chains provide enhanced hydrophobicity and stability compared to similar compounds with shorter chains.

Properties

Molecular Formula

C43H82O6

Molecular Weight

695.1 g/mol

IUPAC Name

(2-dodecanoyloxy-3-tetradecanoyloxypropyl) tetradecanoate

InChI

InChI=1S/C43H82O6/c1-4-7-10-13-16-19-21-24-26-29-32-35-41(44)47-38-40(49-43(46)37-34-31-28-23-18-15-12-9-6-3)39-48-42(45)36-33-30-27-25-22-20-17-14-11-8-5-2/h40H,4-39H2,1-3H3

InChI Key

MIWNOASYIUXTRD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Origin of Product

United States

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